molecular formula C13H13ClN2O3S B13115638 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde

2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde

Cat. No.: B13115638
M. Wt: 312.77 g/mol
InChI Key: OPBIBYIIEPVIGA-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde ( 535925-60-1) is a high-purity chemical building block for research and development. This compound features an indole scaffold substituted with a chloro group, a pyrrolidinylsulfonyl moiety, and a reactive formyl group at the 3-position . The indole nucleus is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and natural products, making its derivatives valuable for creating novel therapeutic agents . The specific substitution pattern on this indole core, particularly the sulfonamide and aldehyde functional groups, makes it a versatile intermediate for further synthetic elaboration. Researchers can utilize the aldehyde group in various reactions, such as reductive amination or condensation, to generate diverse libraries of compounds for biological screening . While detailed biological data for this specific compound is not fully established in the current search results, structurally similar indole-3-carbaldehyde derivatives are actively investigated in pharmaceutical research for their potential as antiproliferative agents and inhibitors of key oncogenic targets . This product is intended for research purposes as a key synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

2-chloro-5-pyrrolidin-1-ylsulfonyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H13ClN2O3S/c14-13-11(8-17)10-7-9(3-4-12(10)15-13)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2

InChI Key

OPBIBYIIEPVIGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1H-Indole-3-carbaldehyde Core

The 3-carbaldehyde group on the indole ring is commonly introduced by Vilsmeier-Haack formylation , a well-established method for formylating activated aromatic rings, including indoles.

Procedure:

  • Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl3) with anhydrous dimethylformamide (DMF) at low temperature (0–5 °C).
  • Add the appropriate indole derivative (e.g., 2-chloroindole or 5-substituted indole) dropwise to the Vilsmeier reagent under controlled temperature.
  • Stir at room temperature, then reflux at 80–90 °C for 5–8 hours.
  • Quench the reaction with saturated sodium carbonate solution to neutralize and precipitate the product.
  • Filter, dry, and recrystallize to obtain 3-indole-carbaldehyde derivatives.
Step Reagents & Conditions Notes
1 POCl3 + DMF (0–5 °C) Formation of Vilsmeier reagent
2 Indole derivative + Vilsmeier reagent Dropwise addition, RT stirring
3 Reflux at 80–90 °C for 5–8 h Formylation step
4 Neutralization with Na2CO3, filtration Isolation of product

This method yields high purity 3-carbaldehyde indoles and tolerates various substituents such as chloro groups at the 2-position.

Introduction of the Pyrrolidin-1-ylsulfonyl Group at the 5-Position

The sulfonylation at the 5-position with a pyrrolidine substituent is typically achieved by:

  • Starting from 5-halo or 5-hydroxy indole derivatives.
  • Reacting with pyrrolidine under sulfonylation conditions using sulfonyl chlorides or sulfonic acid derivatives.
  • Alternatively, direct sulfonylation using pyrrolidine and sulfuryl chloride or chlorosulfonic acid can be employed.

The reaction conditions require careful control of temperature and solvent to avoid overreaction or side products. Polar aprotic solvents such as dichloromethane or DMF are commonly used.

Step Reagents & Conditions Outcome
1 5-Halo or 5-hydroxy indole + pyrrolidine Nucleophilic substitution
2 Sulfonyl chloride or chlorosulfonic acid Formation of sulfonyl group
3 Controlled temperature and solvent (e.g., DCM) High selectivity and yield

This step is critical for installing the biologically relevant sulfonyl moiety, enhancing solubility and pharmacological properties.

Reaction Monitoring and Purification

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product/Intermediate Key Notes
1 Vilsmeier-Haack Formylation 2-chloro or 5-substituted indole POCl3 + DMF, 0–5 °C, then reflux 2-chloro- or 5-substituted indole-3-carbaldehyde High yield, mild conditions
2 Sulfonylation 5-halo or 5-hydroxy indole-3-carbaldehyde Pyrrolidine + sulfonyl chloride, DCM 5-(pyrrolidin-1-ylsulfonyl) substituted indole Requires precise temperature control
3 Chlorination (optional) Indole derivative without 2-chloro NCS or sulfuryl chloride, inert solvent 2-chloro substituted indole derivative Selective chlorination essential

Research Findings and Optimization Notes

  • The Vilsmeier-Haack reaction is the most reliable method for introducing the 3-formyl group, with yields typically above 70% when optimized.
  • Sulfonylation reactions require stoichiometric control to avoid polysubstitution; pyrrolidine sulfonylation at the 5-position is favored due to the electronic nature of the indole ring.
  • Reaction solvents like DMF and dichloromethane provide good solubility and reaction control.
  • Temperature control during formylation and sulfonylation steps is critical to maximize yield and purity.
  • TLC and NMR are essential for monitoring and confirming the reaction progress and product identity.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in condensation reactions with nucleophiles:

  • Imine formation : Reacts with primary amines under reflux in ethanol to form Schiff bases. For example, interaction with aniline derivatives yields stable imines via nucleophilic attack on the carbonyl carbon .

  • Hydrazone synthesis : Reacts with hydrazines (e.g., semicarbazide) to produce hydrazones, confirmed by 1H NMR^1 \text{H NMR} shifts at δ 8.3–8.5 ppm for the N–H group .

Example Reaction Table

ReactantConditionsProductYield
BenzylamineEtOH, reflux, 4hImine derivative75%*
SemicarbazideAcOH, 80°C, 2hSemicarbazone82%*
*Theoretical yields based on analogous indole-3-carbaldehyde reactions .

Reductive Amination

The aldehyde undergoes reductive amination with secondary amines:

  • Mechanism : Imine intermediates (formed with amines) are reduced using NaBH4_4 in ethanol, yielding secondary amines. This method is critical for synthesizing bioactive indole alkaloid analogs .

  • Key example : Reaction with piperidine derivatives produces compounds with antiproliferative activity (GI50_{50} values: 29–42 nM) .

Multicomponent Reactions (MCRs)

The aldehyde participates in MCRs to construct heterocycles:

  • Mannich-type reactions : With succinaldehyde and aryl amines, it forms pyrrole-3-carbaldehydes via proline-catalyzed cyclization, followed by IBX-mediated aromatization .

  • Quinazolinone synthesis : Condensation with anthranilamide in acetonitrile (with pp-TSA) yields 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives .

Optimized Conditions for MCRs

ComponentRoleOptimal Parameters
SuccinaldehydeDialdehyde donor1.2 equiv, RT, 12h
IBXOxidizing agent1.5 equiv, DMF, 60°C

Electrophilic Substitution

The indole ring’s C4/C6 positions are activated for electrophilic substitution due to the electron-withdrawing sulfonyl group:

  • Halogenation : Chloro or bromo groups can be introduced using NXS (NN-halosuccinimide) in DMF at 0°C .

  • Nitration : Reaction with HNO3_3-H2_2SO4_4 mixture selectively nitrates the C4 position .

Functional Group Interconversion

  • Aldehyde oxidation : Using KMnO4_4 in acidic conditions converts the aldehyde to a carboxylic acid, enabling further coupling reactions (e.g., peptide synthesis) .

  • Sulfonyl group hydrolysis : Under alkaline conditions (NaOH, H2_2O/EtOH), the pyrrolidin-1-ylsulfonyl moiety hydrolyzes to a sulfonic acid, though this reaction requires rigorous optimization.

Biological Activity-Linked Reactions

  • EGFR/BRAF inhibition : The chloro and sulfonyl groups enhance binding to kinase active sites (e.g., halogen bonding with Cys532 in BRAF) .

  • Antiproliferative derivatives : Structural analogs with substituted amines show enhanced activity, validated via molecular docking (binding energy: −9.2 to −11.5 kcal/mol) .

Critical Reaction Considerations

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for condensations .

  • Steric hindrance : The pyrrolidin-1-ylsulfonyl group reduces reactivity at the indole C2 position, directing electrophiles to C4/C6 .

  • Temperature control : Exothermic reactions (e.g., NaBH4_4 reductions) require ice-bath cooling to prevent side product formation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole compounds have been shown to inhibit mutant EGFR/BRAF pathways, which are crucial in the growth of certain cancers. The antiproliferative activity of these compounds was assessed using cell viability assays, revealing that some derivatives had GI50 values as low as 29 nM, indicating potent activity against cancer cells such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cell lines .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interactions at the molecular level with key amino acids in the active site of target proteins. For example, the binding modes of related indole derivatives suggest multiple hydrogen bonding and hydrophobic interactions that enhance their efficacy . The presence of the pyrrolidinylsulfonyl moiety may also contribute to improved solubility and bioavailability, making these compounds more effective as therapeutic agents.

Drug Formulation

Topical Applications

The compound's structural characteristics make it a candidate for incorporation into topical formulations aimed at treating skin conditions. Its potential effectiveness can be enhanced through appropriate formulation techniques that ensure stability and bioavailability when applied to the skin. Current research emphasizes the importance of evaluating the pharmacokinetics of such formulations to ensure that active ingredients penetrate effectively into the skin layers .

Cosmetic Applications

In addition to medicinal uses, there is growing interest in the application of this compound in cosmetic formulations. The stability and safety of new cosmetic products are paramount, and compounds like 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde could be explored for their beneficial properties on skin health, including anti-inflammatory and soothing effects .

Dermatological Research

Skin Bioavailability Studies

Research into the bioavailability of dermatological formulations containing this compound is crucial for understanding its therapeutic potential. Techniques such as microdialysis and tape stripping are being developed to assess how effectively active ingredients penetrate the skin barrier and reach systemic circulation . This information is vital for optimizing dosage forms and ensuring safety.

Summary Table of Applications

Application AreaDescriptionExample/Findings
Medicinal Chemistry Anticancer properties targeting mutant pathwaysGI50 values as low as 29 nM against cancer cells
Drug Formulation Topical applications for skin conditionsNeed for stability and bioavailability studies
Cosmetic Applications Potential use in skincare productsEvaluation of anti-inflammatory effects
Dermatological Research Studies on skin penetration and systemic absorptionUse of techniques like microdialysis

Mechanism of Action

The mechanism of action of 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, sulfonyl, and aldehyde groups allows for multiple modes of interaction, including covalent bonding and hydrogen bonding, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Features :

  • Core : Sulfonamidobenzamide (SABA) with a chloro-substituted benzene ring.
  • Key Groups : Phenylcarbamoyl, sulfonamide, and ethyl ester.

Comparison with Target Compound :

  • The indole core in the target compound may offer superior π-π stacking compared to SABA1’s benzene ring.
  • The pyrrolidin-1-ylsulfonyl group could provide better solubility than SABA1’s phenylcarbamoyl substituent.

2-Chloro-5-(5-Nitrothiophene-2-yl)-1,3,4-thiadiazole Derivatives

Structural Features :

  • Core : 1,3,4-Thiadiazole with a nitrothiophene and chloro substituent.
  • Synthesis : Reacted with thiol derivatives in DMF at 60°C.

Comparison with Target Compound :

  • The nitro group in thiadiazole derivatives may confer oxidative stress-mediated activity, absent in the target compound.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Features :

  • Core : Pyrazole with trifluoromethyl, chlorophenylsulfanyl, and aldehyde groups.
  • Substituents : The sulfanyl (S–) group differs from the target’s sulfonyl (SO₂) moiety.

Comparison with Target Compound :

  • The trifluoromethyl group in the pyrazole derivative enhances metabolic stability, a feature absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity
Target Compound Indole Cl, pyrrolidin-1-ylsulfonyl, CHO Potential antimicrobial
SABA1 Benzamide Cl, phenylcarbamoyl, sulfonamide, ester MIC 0.45–0.9 mM (E. coli)
Thiadiazole Derivative 1,3,4-Thiadiazole Cl, nitrothiophene Antimicrobial (inferred)
Pyrazole Derivative Pyrazole CF₃, 3-Cl-Ph-S, CHO Not specified

Research Implications and Limitations

  • Structural Insights : The target compound’s indole core and sulfonyl group position it between SABA1 (bioavailability) and thiadiazole derivatives (electron-deficient cores) in drug design.
  • Methodology : SHELX programs (e.g., SHELXL) could refine its crystal structure to elucidate conformation-activity relationships.
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O₂S
Molecular Weight246.74 g/mol
Density1.432 g/cm³
Boiling Point402.9 °C
Flash Point197.4 °C

Antiproliferative Effects

Recent studies have shown that derivatives related to indole structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds designed around the indole framework have demonstrated GI50 values ranging from 29 nM to 78 nM against cancer cells, indicating strong potential for therapeutic applications .

Case Study:
In a comparative study, 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde was evaluated alongside other indole derivatives. The results indicated that this compound exhibited a GI50 of approximately 35 nM against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, which positions it as a promising candidate for further development .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it has been noted to inhibit the EGFR/BRAF pathways, which are crucial in many cancers. The IC50 values for EGFR inhibition were reported between 68 nM and 89 nM, with certain derivatives outperforming established drugs like erlotinib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the pyrrolidine moiety significantly enhances the biological activity of the compound. Variations in substitution patterns on the indole ring have been shown to impact potency, with specific configurations yielding improved antiproliferative effects .

Table: Summary of SAR Findings

Compound VariantGI50 (nM)Mechanism of Action
2-Chloro Derivative35EGFR Inhibition
Pyrrolidine Substituted29BRAF Pathway Inhibition
Non-pyrrolidine Variant>100No significant activity

Toxicological Profile

While the biological efficacy is promising, it is crucial to consider the toxicological aspects. Initial assessments indicate that while there are no acute toxic effects reported in standard assays, further investigations are necessary to fully understand the safety profile of this compound in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-5-(pyrrolidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde?

  • The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

  • Chlorination : Introducing the 2-chloro substituent via electrophilic substitution or halogenation of the indole precursor.
  • Sulfonylation : Reaction of 5-aminoindole derivatives with pyrrolidine sulfonyl chloride under basic conditions (e.g., using NaH as a deprotonating agent) to install the pyrrolidin-1-ylsulfonyl group .
  • Carbaldehyde formation : Oxidation of a 3-methyl group or formylation via Vilsmeier-Haack reaction on the indole core .
    • Multicomponent reactions (MCRs) leveraging 1H-indole-3-carbaldehyde derivatives can also streamline the assembly of complex substituents .

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography is the gold standard for confirming molecular geometry. For example, bond lengths (e.g., C-Cl: ~1.74 Å, C-S: ~1.76 Å) and angles (e.g., S-N-C: ~115°) are compared to computational models (DFT/B3LYP) to validate accuracy .
  • SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, ensuring precise determination of bond parameters .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS or GC-MS detects impurities or byproducts (e.g., incomplete sulfonylation).
  • NMR spectroscopy (1H/13C) identifies functional groups:

  • The aldehyde proton (δ ~10.0 ppm) and pyrrolidine sulfonyl group (δ ~3.2 ppm for N-CH2) are diagnostic .
    • Elemental analysis ensures stoichiometric consistency (e.g., C, H, N, S, Cl ratios) .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation step to minimize byproducts?

  • Reagent selection : Use freshly distilled pyrrolidine sulfonyl chloride to avoid hydrolysis.
  • Reaction conditions : Conduct the reaction under anhydrous conditions (e.g., DCM, 0–5°C) with slow addition of NaH to control exothermicity .
  • Workup : Quench excess sulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate to isolate the product .

Q. What strategies resolve discrepancies between computational and experimental structural data?

  • Crystal packing effects : Use software like Mercury to analyze intermolecular interactions (e.g., hydrogen bonds) that may distort bond angles .
  • Dynamic effects : Incorporate molecular dynamics (MD) simulations to account for temperature-dependent conformational flexibility, which DFT static models may overlook .
  • Parameter adjustment : Refine computational methods (e.g., solvent models in DFT) to better match experimental environments .

Q. How can the aldehyde group’s reactivity be exploited for further functionalization?

  • Condensation reactions : React with hydrazines or hydroxylamines to form hydrazones or oximes, useful in bioactive molecule synthesis .
  • Nucleophilic addition : Grignard reagents or organozinc species can add to the aldehyde, enabling C-C bond formation .
  • Reductive amination : Convert the aldehyde to an amine via NaBH3CN or STAB, facilitating peptide-like conjugate synthesis .

Q. What are the challenges in characterizing the pyrrolidin-1-ylsulfonyl group spectroscopically?

  • NMR ambiguity : Overlapping signals for pyrrolidine protons (δ 1.8–3.5 ppm) can be resolved using 2D techniques (e.g., COSY, HSQC) .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of SO2 or pyrrolidine) confirm the sulfonyl group’s presence .

Data Contradiction & Methodological Analysis

Q. How should researchers address conflicting crystallographic and computational bond parameters?

  • Systematic comparison : Tabulate key bond lengths/angles (e.g., C-Cl, C-S) from XRD and DFT, identifying outliers (>0.05 Å deviation) .
  • Error sources : Check for crystal defects (e.g., twinning) in XRD data using SHELXL’s TWIN command . For computational models, verify basis set adequacy (e.g., 6-311+G(d,p) vs. smaller sets) .

Q. What experimental controls are essential when synthesizing this compound for biological assays?

  • Stability tests : Monitor aldehyde oxidation under assay conditions (e.g., PBS buffer, 37°C) via TLC or HPLC.
  • Byproduct characterization : Use LC-MS to identify degradation products (e.g., carboxylic acid from aldehyde oxidation) .

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